Dibenzyl cyanocarbonimidodithioate can be synthesized through various chemical routes, often involving the reaction of thiourea derivatives with benzyl halides or other suitable electrophiles. The compound is cataloged under the Chemical Abstracts Service Registry Number 31350-31-9, indicating its recognition in chemical databases.
This compound is classified as a dithiocarbamate, which typically features a carbon atom double-bonded to a nitrogen atom and bonded to two sulfur atoms. It is also categorized under organosulfur compounds due to the presence of sulfur in its molecular structure.
The synthesis of dibenzyl cyanocarbonimidodithioate can be achieved through several methods:
Dibenzyl cyanocarbonimidodithioate has a complex molecular structure characterized by:
C1=CC=C(C=C1)C(=N)N=C(S)S
HTMQZWFSTJVJEQ-UHFFFAOYSA-N
Dibenzyl cyanocarbonimidodithioate can undergo various chemical reactions:
The mechanism of action for dibenzyl cyanocarbonimidodithioate involves its interaction with biological molecules:
Research indicates that dibenzyl cyanocarbonimidodithioate exhibits potential anti-cancer properties by inducing apoptosis in cancer cells through its interaction with specific signaling pathways.
Dibenzyl cyanocarbonimidodithioate has several applications:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: